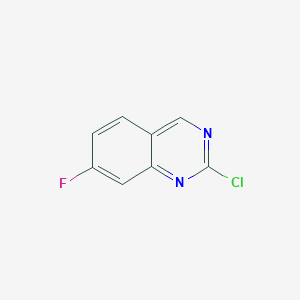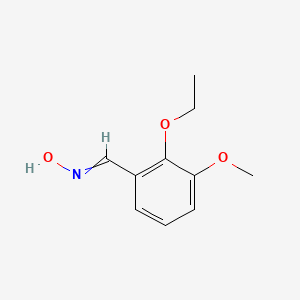
2-Chloro-7-fluoroquinazoline
Overview
Description
2-Chloro-7-fluoroquinazoline is a useful research compound. Its molecular formula is C8H4ClFN2 and its molecular weight is 182.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 2-Chloro-7-fluoroquinazoline and its derivatives are synthesized through various chemical processes. For instance, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine is synthesized from 2-amino-4-fluoro benzoic acid and urea, involving steps like cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019).
Biological and Medical Applications
Antibacterial Properties : Certain derivatives of this compound exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed significant antibacterial potency, outperforming known antibiotics in some cases (Kuramoto et al., 2003).
Anticancer Activity : Several studies have highlighted the potential of this compound derivatives in anticancer therapy. For example, indole-aminoquinazolines derived from this compound showed cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Mphahlele et al., 2018).
Antioxidative/Prooxidative Effects : The effects of 7-Chloro-4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes have been studied, demonstrating both antioxidative and prooxidative roles depending on their distribution status in the reaction system (Liu et al., 2002).
Synthesis of Related Compounds
Development of Fluorescent Compounds : Quinoline derivatives like this compound have been used in the synthesis of fluorescent compounds for biochemistry and medicine applications. These compounds are valued for their efficiency as fluorophores and potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Antimicrobial Agents : New 8-nitrofluoroquinolone models based on this compound derivatives have been developed, showing interesting antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).
Interaction with Biological Molecules
- Interaction with Human Serum Albumin : Studies have investigated the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin, revealing insights into the binding mechanisms and conformational changes in the protein (Wang et al., 2016).
Properties
IUPAC Name |
2-chloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNDLHGCORAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610539 | |
| Record name | 2-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956101-10-3 | |
| Record name | 2-Chloro-7-fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956101-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)


![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)



![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)



